![molecular formula C17H25N5O4 B13529358 tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate](/img/structure/B13529358.png)
tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate: is a complex organic compound that features both azide and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate typically involves multiple steps. One common method starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This is followed by the introduction of the azidomethyl group through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The azide group can undergo oxidation reactions to form nitrenes, which are highly reactive intermediates.
Reduction: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of nitrenes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted azides or amines.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
- Employed in click chemistry due to the presence of the azide group.
Biology:
- Potential applications in bioconjugation techniques, where the azide group can be used to attach biomolecules to various surfaces or other molecules.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry:
- Used in the development of new materials with specific properties, such as polymers with unique functionalities.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate largely depends on the specific application. In bioconjugation, the azide group can undergo a cycloaddition reaction with alkynes to form triazoles, a reaction known as the Huisgen cycloaddition or click reaction. This reaction is highly specific and efficient, making it useful for attaching molecules in a controlled manner.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
Azidomethyl benzene: Contains the azidomethyl group but lacks the carbamate functionality.
N-Boc aniline: Similar in having the Boc-protected amino group but lacks the azidomethyl group.
Uniqueness:
- The combination of both azide and carbamate groups in tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate makes it particularly versatile for various synthetic applications. The azide group allows for click chemistry reactions, while the carbamate group provides stability and protection for the amino functionality.
Properties
Molecular Formula |
C17H25N5O4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
tert-butyl N-[4-(azidomethyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate |
InChI |
InChI=1S/C17H25N5O4/c1-16(2,3)25-14(23)20-12-8-7-11(10-19-22-18)9-13(12)21-15(24)26-17(4,5)6/h7-9H,10H2,1-6H3,(H,20,23)(H,21,24) |
InChI Key |
ATSAQJJQNIRRJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)CN=[N+]=[N-])NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid](/img/structure/B13529285.png)
![4-Methyl-1-oxaspiro[2.5]octane](/img/structure/B13529293.png)

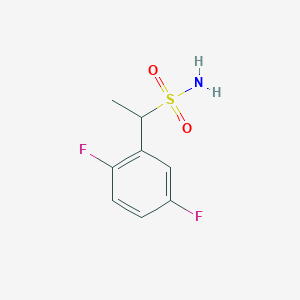
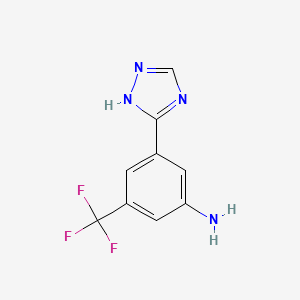
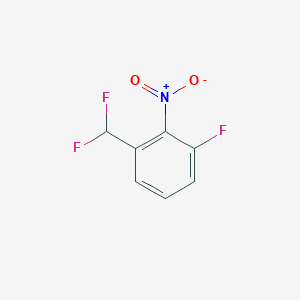

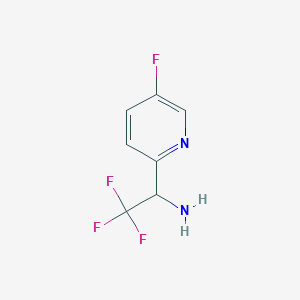


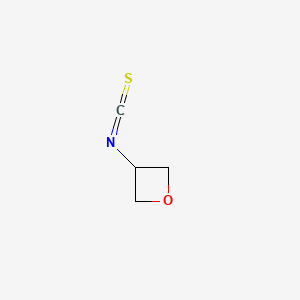
![3-(Benzo[d]thiazol-2-yl)-1,1,1-trifluoropropan-2-amine](/img/structure/B13529351.png)

